molecular formula C10H15N3S B11207774 N-mesitylhydrazinecarbothioamide CAS No. 20099-55-2

N-mesitylhydrazinecarbothioamide

Cat. No.: B11207774
CAS No.: 20099-55-2
M. Wt: 209.31 g/mol
InChI Key: DOOQDTFTYNPBSG-UHFFFAOYSA-N
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Description

N-mesitylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a mesityl group attached to the nitrogen atom of the hydrazine moiety and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-mesitylhydrazinecarbothioamide can be synthesized through several methods. One common approach involves the reaction of mesitylhydrazine with carbon disulfide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Another method involves the reaction of mesitylhydrazine with thiocarbonyldiimidazole, which also results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-mesitylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the mesityl group.

Scientific Research Applications

N-mesitylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-mesitylhydrazinecarbothioamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thioamide group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-phenylhydrazinecarbothioamide
  • N-benzylhydrazinecarbothioamide
  • N-tosylhydrazinecarbothioamide

Comparison: N-mesitylhydrazinecarbothioamide is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

20099-55-2

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

1-amino-3-(2,4,6-trimethylphenyl)thiourea

InChI

InChI=1S/C10H15N3S/c1-6-4-7(2)9(8(3)5-6)12-10(14)13-11/h4-5H,11H2,1-3H3,(H2,12,13,14)

InChI Key

DOOQDTFTYNPBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NN)C

Origin of Product

United States

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